N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a benzodioxole ring and a triazine moiety, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Triazine Moiety: The triazine ring is formed by the reaction of cyanuric chloride with an appropriate amine, followed by substitution with a chlorophenyl group.
Coupling Reaction: The final step involves the coupling of the benzodioxole ring with the triazine moiety through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions may target the triazine ring, potentially converting it to a dihydrotriazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may study its effects on various biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. The triazine moiety is known for its presence in several pharmaceutical agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring may interact with enzymes or receptors, while the triazine moiety could inhibit certain biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
- N-(1,3-benzodioxol-5-yl)-2-[5-(4-fluorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity.
Properties
Molecular Formula |
C18H13ClN4O4 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide |
InChI |
InChI=1S/C18H13ClN4O4/c19-12-3-1-11(2-4-12)14-8-20-23(18(25)22-14)9-17(24)21-13-5-6-15-16(7-13)27-10-26-15/h1-8H,9-10H2,(H,21,24) |
InChI Key |
WEDCAKGSYAYFHV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N=C(C=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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